molecular formula C14H13N3O5S B2862804 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 899954-96-2

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B2862804
CAS No.: 899954-96-2
M. Wt: 335.33
InChI Key: OLENNWXDEHRYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfur-containing heterocycle, which are important structural units that could be commonly found in pharmaceuticals and functional molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research by Gabriele et al. (2006) demonstrated a new synthesis pathway for derivatives involving isoxazole groups through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. This method offers a stereoselective approach to creating Z isomers, potentially applicable to synthesizing structurally similar compounds (Gabriele et al., 2006).

Biological and Pharmacological Activities

  • Antimicrobial and Anti-inflammatory Properties : Kendre et al. (2015) explored the synthesis of novel isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their antimicrobial and anti-inflammatory activities. This suggests the potential for compounds with the isoxazole group to possess significant biological activities (Kendre et al., 2015).

  • Neuroprotection and Receptor Antagonism : Amino acid derivatives with isoxazole rings have been developed as antagonists for excitatory amino acid (EAA) receptors, showing potential for neuroprotective applications. These compounds, including those targeting the AMPA receptors, could provide insights into designing new treatments for neurodegenerative diseases (Krogsgaard‐Larsen et al., 1991).

  • PPARγ Agonists for Inflammatory Skin Diseases : Thiazolidinedione derivatives, known for activating PPARγ, have been derived from α-lipoic acid to treat inflammatory skin diseases. These derivatives, including those with isoxazole components, demonstrate the potential for compounds with similar functionalities to be developed as oral and topical treatments for conditions like dermatitis and psoriasis (Venkatraman et al., 2004).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-9-8-12(16-22-9)15-13(18)6-7-17-14(19)10-4-2-3-5-11(10)23(17,20)21/h2-5,8H,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENNWXDEHRYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.